L-Serine-1,2-13C2

Beschreibung

Eigenschaften

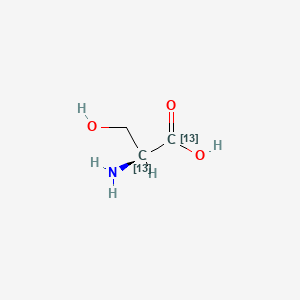

IUPAC Name |

(2S)-2-amino-3-hydroxy(1,2-13C2)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i2+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-PIJHRLDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C@@H]([13C](=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745716 |

Source

|

| Record name | L-(1,2-~13~C_2_)Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150146-96-6 |

Source

|

| Record name | L-(1,2-~13~C_2_)Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-Serine-1,2-¹³C₂: A Precision Tool for Interrogating the Crossroads of One-Carbon Metabolism

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stable isotope tracing has become an indispensable technique for quantifying the dynamic state of metabolic networks. While uniformly labeled substrates provide a broad overview of nutrient fate, position-specific isotopologues offer a higher-resolution lens to dissect specific pathway activities. This guide provides a deep technical overview of L-Serine-1,2-¹³C₂ , a specialized tracer designed for the nuanced investigation of serine and glycine metabolism. We will explore the biochemical rationale for its use, its advantages over other serine tracers, detailed experimental protocols for its application in cell culture, and the principles of data interpretation. This document is intended for researchers seeking to move beyond conventional tracing methods to precisely quantify the fluxes through the serine-glycine-one-carbon network, a nexus of pathways critical in cancer, neuroscience, and immunology.

The Principle of ¹³C Metabolic Flux Analysis: From Static Maps to Dynamic Understanding

Metabolic pathways are often depicted as static roadmaps in textbooks, but in reality, they are highly dynamic, interconnected networks with fluxes that adapt to genetic and environmental changes.[1] Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of reactions within these networks.[2] The most robust form of MFA utilizes stable isotope tracers, typically compounds enriched with Carbon-13 (¹³C).[2]

The core principle is straightforward:

-

A ¹³C-labeled nutrient (the "tracer") is introduced into a biological system (e.g., cultured cells).[3]

-

Cellular enzymes process the tracer, transferring its ¹³C atoms to downstream metabolites.

-

After a period of labeling, the distribution of ¹³C within the metabolic network reaches a steady state.

-

Analytical techniques, primarily mass spectrometry (MS), are used to measure the mass isotopologue distribution (MID) for key metabolites.[3] An MID is the fractional abundance of a metabolite containing zero (M+0), one (M+1), two (M+2), etc., ¹³C atoms.

-

By feeding this labeling data into a computational model of the cell's metabolic network, the intracellular reaction rates that best explain the observed MIDs can be calculated, providing a quantitative flux map.[1]

The choice of tracer is a critical experimental design parameter, as it dictates which pathways can be resolved with the highest precision.[4]

L-Serine: The Epicenter of Anabolic One-Carbon Metabolism

L-serine, a "non-essential" amino acid, is a central hub of cellular metabolism, far transcending its role as a building block for proteins.[5] Cells can acquire serine from exogenous sources or synthesize it de novo from the glycolytic intermediate 3-phosphoglycerate.[6] Its metabolic significance stems from its role as the primary donor of one-carbon units for the folate and methionine cycles.[6][7] These pathways are fundamental for the biosynthesis of a wide array of critical molecules.[6]

The metabolic fates of serine's three carbon atoms are distinct:

-

C1 (Carboxyl Carbon): This carbon is retained during the conversion of serine to glycine but is lost as CO₂ if glycine is subsequently catabolized by the mitochondrial Glycine Cleavage System (GCS).[8]

-

C2 (Alpha-Carbon): This carbon forms the backbone of glycine. If glycine is cleaved by the GCS, this carbon is transferred to tetrahydrofolate (THF), becoming a one-carbon unit.[8]

-

C3 (Hydroxymethyl Carbon): This is the canonical "one-carbon" unit. The enzyme Serine Hydroxymethyltransferase (SHMT) cleaves the bond between C2 and C3, transferring the C3 carbon to THF to form 5,10-methylenetetrahydrofolate (CH₂-THF). The remaining C1 and C2 form glycine.[6]

This differential fate of its carbons is precisely what makes position-specific serine labeling so powerful.

L-Serine-1,2-¹³C₂: The Rationale for a Specialized Tracer

While uniformly labeled [U-¹³C₃]Serine is excellent for tracking the general contribution of serine to downstream metabolites, it can create ambiguity when trying to dissect the subsequent fate of its products. For instance, both the C2 and C3 of serine can become one-carbon units, but they do so via different pathways (GCS and SHMT, respectively).

L-Serine-1,2-¹³C₂ is designed to resolve this ambiguity. By labeling only the carboxyl (C1) and alpha-carbon (C2), this tracer specifically tracks the "glycine backbone" of serine.

Core Advantages:

-

Unambiguous Tracing of Glycine Synthesis: The conversion of L-Serine-1,2-¹³C₂ to glycine via SHMT results in the formation of [1,2-¹³C₂]Glycine (M+2). The detection of M+2 glycine is a direct and unequivocal measure of its synthesis from serine.

-

Quantifying Glycine Cleavage System (GCS) Activity: When [1,2-¹³C₂]Glycine is catabolized by the mitochondrial GCS, the ¹³C labels are segregated: the C1 is released as ¹³CO₂ (a single labeled unit), and the C2 is transferred to THF, generating a ¹³C-labeled one-carbon unit . This allows for the deconvolution of one-carbon units originating from the GCS versus those originating directly from serine's C3 via SHMT.

-

Dissecting Serine and Glycine Contributions to Purine Synthesis: Purine synthesis requires two one-carbon units (from formate) and one glycine molecule. Using L-Serine-1,2-¹³C₂ allows researchers to precisely determine the contribution of the intact glycine backbone (which will carry a ¹³C₂ label) to the purine ring, separate from the one-carbon units that may originate from other sources.

The diagram below illustrates the metabolic fate of the labeled carbons from L-Serine-1,2-¹³C₂.

Caption: Metabolic fate of labels from L-Serine-1,2-¹³C₂.

Experimental Design and Methodology

A successful tracer experiment hinges on meticulous planning and execution. This section provides a validated, step-by-step protocol for a typical in vitro labeling experiment using adherent mammalian cells.

Mandatory Workflow Diagram

Caption: Standard workflow for ¹³C metabolic tracing experiments.

Protocol 1: L-Serine-1,2-¹³C₂ Labeling of Adherent Cancer Cells

This protocol is optimized for achieving isotopic steady-state labeling for subsequent LC-MS analysis.

Materials:

-

Adherent cell line of interest (e.g., HCT116, A549).

-

Standard complete cell culture medium (e.g., DMEM).

-

Serine- and Glycine-free DMEM base medium.

-

L-Serine-1,2-¹³C₂ (≥99% isotopic purity).

-

Dialyzed Fetal Bovine Serum (dFBS) (to minimize unlabeled serine/glycine).

-

Phosphate-Buffered Saline (PBS), ice-cold and room temperature.

-

80% Methanol (HPLC-grade), chilled to -80°C.

-

6-well tissue culture plates.

-

Cell scraper.

-

Microcentrifuge tubes, pre-chilled.

Procedure:

-

Cell Seeding:

-

Seed cells in 6-well plates at a density that will yield ~80% confluency at the time of harvest. This minimizes nutrient depletion and density-dependent metabolic artifacts.

-

Culture overnight in standard complete medium to allow for adherence and recovery.

-

-

Preparation of Labeling Medium:

-

Prepare the labeling medium using serine/glycine-free DMEM base.

-

Supplement with 10% dFBS. Dialysis is crucial to remove endogenous amino acids that would dilute the isotopic tracer.

-

Add L-Serine-1,2-¹³C₂ to a final concentration that mimics the serine level in standard medium (e.g., 0.4 mM for DMEM). Ensure complete dissolution.

-

Pre-warm the labeling medium to 37°C in a water bath.

-

-

Isotopic Labeling:

-

Aspirate the standard medium from the cell monolayers.

-

Gently wash the cells once with 2 mL of pre-warmed, room temperature PBS to remove residual medium.

-

Aspirate the PBS and immediately add 2 mL of the pre-warmed labeling medium to each well.

-

Return the plates to the incubator (37°C, 5% CO₂) for a duration sufficient to approach isotopic steady state. This is typically 8-24 hours but should be optimized for the specific cell line and pathway of interest.

-

-

Metabolite Extraction:

-

Move the plates from the incubator onto ice. All subsequent steps must be performed quickly to quench enzymatic activity.

-

Aspirate the labeling medium.

-

Rapidly wash the monolayer with 4 mL of ice-cold PBS.

-

Aspirate the PBS completely.

-

Immediately add 1 mL of -80°C 80% methanol to each well. The cold methanol simultaneously lyses the cells and precipitates proteins, quenching metabolism in milliseconds.

-

Place the plates at -80°C for 15 minutes to ensure complete protein precipitation.

-

Scrape the frozen cell lysate into pre-chilled microcentrifuge tubes.

-

-

Sample Processing:

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.[3]

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new set of labeled tubes.

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Store the dried extracts at -80°C until ready for LC-MS analysis.

-

Data Analysis and Interpretation

The output from the mass spectrometer is a list of mass isotopologue distributions (MIDs) for dozens to hundreds of metabolites. The key is to analyze these patterns to infer pathway activity.

Illustrative Data: Expected MIDs for Key Metabolites

The true power of L-Serine-1,2-¹³C₂ is revealed by comparing the expected labeling patterns with those from other serine tracers. The following table illustrates these differences for key downstream metabolites, assuming the tracer is the sole source of serine.

| Metabolite | Tracer: [U-¹³C₃]Serine | Tracer: [3-¹³C]Serine | Tracer: [1,2-¹³C₂]Serine | Interpretation of [1,2-¹³C₂]Serine Result |

| Serine | 100% M+3 | 100% M+1 | 100% M+2 | Confirms uptake and presence of the tracer. |

| Glycine | 100% M+2 | 100% M+0 | 100% M+2 | Direct measure of serine-to-glycine flux via SHMT. The ¹³C₂ backbone is transferred intact. |

| Formate | 100% M+1 | 100% M+1 | 100% M+0 | Shows that formate production is dominated by the C3 of serine (via SHMT), not the C2 (via GCS). |

| Glutathione | 100% M+2 | 100% M+0 | 100% M+2 | Demonstrates the incorporation of the intact glycine (M+2) backbone into glutathione synthesis. |

This table presents idealized data for illustrative purposes. Actual fractional enrichments will depend on experimental conditions.

This comparative analysis clearly shows how L-Serine-1,2-¹³C₂ provides unique information. While [U-¹³C₃]Serine labels both glycine and formate, it cannot distinguish the origin of one-carbon units that might arise from glycine cleavage. L-Serine-1,2-¹³C₂ elegantly solves this by specifically tagging the glycine backbone, leaving the canonical one-carbon unit (C3) unlabeled.

Applications in Research and Drug Development

The precise insights offered by L-Serine-1,2-¹³C₂ are valuable in several research domains:

-

Oncology: Cancer cells often exhibit rewired serine metabolism to support rapid proliferation.[9] This tracer can be used to dissect the relative importance of serine's role in providing glycine for nucleotide and glutathione synthesis versus its role as a source of one-carbon units. This is critical for evaluating drugs that target enzymes like SHMT or the GCS.

-

Neuroscience: Serine metabolism is vital in the brain, producing neuromodulators like D-serine and glycine.[5] L-Serine-1,2-¹³C₂ can help quantify the flux of serine-to-glycine conversion in different neuronal or glial cell types under various conditions.

-

Drug Discovery: For compounds designed to inhibit specific nodes in one-carbon metabolism, this tracer provides a highly specific readout of target engagement. A successful inhibitor of the GCS, for example, would be expected to cause an accumulation of M+2 glycine and a reduction in ¹³CO₂ production when cells are fed L-Serine-1,2-¹³C₂.[3]

Conclusion

L-Serine-1,2-¹³C₂ is more than just another isotopic tracer; it is a precision instrument for resolving complex questions at the heart of cellular metabolism. By specifically labeling the C1-C2 backbone of serine, it enables the unambiguous quantification of serine-to-glycine flux and provides a unique window into the activity of the mitochondrial Glycine Cleavage System. For research teams aiming to develop a high-resolution understanding of the serine-glycine-one-carbon network, or to validate the mechanism of action of drugs targeting these pathways, the adoption of L-Serine-1,2-¹³C₂ represents a scientifically rigorous and powerful experimental choice.

References

-

Jang, C., Chen, L., & Rabinowitz, J. D. (2021). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. [Link]

-

Okahashi, N., et al. (2024). 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation. PubMed Central. [Link]

-

Meiser, J., et al. (2016). Serine one-carbon catabolism with formate overflow. Science Advances. [Link]

-

Holeček, M. (2022). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. Nutrients. [Link]

-

Ahn, W. S., & Antoniewicz, M. R. (2013). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. Industrial & Engineering Chemistry Research. [Link]

-

Geeraerts, S. L., et al. (2021). Serine, glycine and one-carbon metabolism in cancer (Review). International Journal of Oncology. [Link]

-

Tajan, M., et al. (2021). ¹³CO2 contributes to serine biosynthesis. ResearchGate. [Link]

-

Miccheli, A., et al. (2002). Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells. Biochimie. [Link]

-

Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. [Link]

-

Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease. Cell Metabolism. [Link]

-

Culea, M., & Hachey, D. L. (1995). Determination of multiply labeled serine and glycine isotopomers in human plasma by isotope dilution negative-ion chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

-

Le, A., et al. (2014). Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells. Cell Reports. [Link]

-

Ros, R., et al. (2020). The serine–glycine–one-carbon metabolic network orchestrates changes in nitrogen and sulfur metabolism and shapes plant development. The Plant Cell. [Link]

-

He, J., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2012). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. BMC Systems Biology. [Link]

-

Hofmann, A. E., et al. (2022). Position-specific carbon isotope analysis of serine by gas chromatography/Orbitrap mass spectrometry, and an application to plants grown under varied pCO2. Rapid Communications in Mass Spectrometry. [Link]

-

Ortolan, C., et al. (2024). Isotopologue distribution a, Isotopologue Distribution of U-¹³C from glucose in serine and glycine... ResearchGate. [Link]

-

Nargund, S., et al. (2021). Simultaneous Quantification of the Concentration and Carbon Isotopologue Distribution of Polar Metabolites in a Single Analysis by Gas Chromatography and Mass Spectrometry. Analytical Chemistry. [Link]

-

Munger, J., et al. (2009). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in Molecular Biology. [Link]

Sources

- 1. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid | MDPI [mdpi.com]

- 6. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serine one-carbon catabolism with formate overflow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Stable Isotope Labeling with L-Serine-1,2-¹³C₂

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and applications of stable isotope labeling using L-Serine-1,2-¹³C₂. We will delve into the core mechanics of this powerful technique, provide actionable experimental protocols, and illustrate key concepts with data and pathway visualizations. Our focus is on delivering not just the "what" but the "why," empowering you to design, execute, and interpret your metabolic flux experiments with confidence.

Section 1: The Principle: Unveiling Metabolic Dynamics with L-Serine-1,2-¹³C₂

Stable isotope tracing is a robust methodology for quantitatively analyzing the flow of atoms through metabolic pathways.[1] By introducing a substrate enriched with a heavy isotope, such as ¹³C, we can track its incorporation into downstream metabolites.[1][2] This allows for the elucidation of pathway activity, nutrient contributions, and the impact of genetic or pharmacological perturbations on cellular metabolism.[1][3] L-Serine, a non-essential amino acid, holds a central position in cellular metabolism, linking glycolysis to one-carbon metabolism and the biosynthesis of nucleotides, amino acids, and lipids.[4][5]

The choice of L-Serine-1,2-¹³C₂ as a tracer offers distinct advantages. With the ¹³C labels on the first and second carbons, we can precisely follow the metabolic fate of the serine backbone. This specific labeling pattern is particularly informative for dissecting the contributions of serine to one-carbon metabolism, where the C2 and C3 of serine have different fates.

The Central Role of Serine in One-Carbon Metabolism

Serine is a primary donor of one-carbon units, which are essential for a multitude of biosynthetic reactions.[4][6][7] The conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), releases a one-carbon unit that is transferred to tetrahydrofolate (THF).[8] This process is a cornerstone of one-carbon metabolism, which supports the synthesis of purines, thymidine, and other critical biomolecules.[4][9][10] Dysregulation of serine and one-carbon metabolism is a hallmark of various diseases, including cancer, making it a key area of investigation in drug development.[1][11]

Why L-Serine-1,2-¹³C₂? The Power of Positional Isotopomers

The strategic placement of ¹³C at the C1 and C2 positions of serine allows for the deconvolution of complex metabolic pathways. When L-Serine-1,2-¹³C₂ enters the cell, its metabolism via SHMT results in the formation of glycine containing the ¹³C₂ label and a ¹³C-labeled one-carbon unit attached to THF. This enables the simultaneous tracing of both the glycine backbone and the one-carbon unit as they are incorporated into various downstream pathways.

This dual-labeling approach provides a richer dataset compared to uniformly labeled serine (U-¹³C₃-Serine), allowing for a more granular analysis of metabolic fluxes. For instance, it can help distinguish between de novo nucleotide synthesis pathways and salvage pathways.

Section 2: Experimental Design and Execution: A Validated Workflow

A successful stable isotope tracing experiment requires careful planning and execution. This section outlines a robust, self-validating protocol for utilizing L-Serine-1,2-¹³C₂ in cultured cells.

Experimental Workflow Overview

The general workflow for a stable isotope tracing experiment with L-Serine-1,2-¹³C₂ involves several key stages, from cell culture to data analysis.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for a typical cell culture-based L-Serine-1,2-¹³C₂ tracing experiment.

Materials:

-

Adherent or suspension cells of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Serine-free medium

-

L-Serine-1,2-¹³C₂ (isotopic purity >99%)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

80% Methanol (-80°C)

-

Cell scrapers (for adherent cells)

-

Microcentrifuge tubes

-

Liquid nitrogen

Procedure:

-

Cell Seeding: Seed cells at a density that ensures they are in the exponential growth phase and will reach approximately 80% confluency at the time of harvest.[1] Culture cells overnight in complete medium.

-

Preparation of Labeling Medium: Prepare serine-free medium supplemented with L-Serine-1,2-¹³C₂ at the desired concentration (typically the same as physiological serine levels in the complete medium) and dialyzed FBS.

-

Isotopic Labeling:

-

For adherent cells, aspirate the complete medium, wash once with pre-warmed PBS, and then add the pre-warmed labeling medium.

-

For suspension cells, pellet the cells by centrifugation, wash once with pre-warmed PBS, and resuspend in the pre-warmed labeling medium.

-

Incubate the cells for a predetermined time course. It is crucial to perform a time-course experiment to ensure isotopic steady state is reached for the metabolites of interest.[3]

-

-

Metabolism Quenching and Metabolite Extraction:

-

Adherent Cells:

-

Aspirate the labeling medium.

-

Wash the cells rapidly with ice-cold PBS.

-

Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

-

Place the plate on dry ice for 10 minutes to ensure rapid quenching of metabolism.

-

Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Suspension Cells:

-

Pellet the cells by centrifugation at a low speed.

-

Aspirate the supernatant.

-

Resuspend the cell pellet in a small volume of ice-cold PBS and transfer to a microcentrifuge tube.

-

Centrifuge again and discard the supernatant.

-

Add ice-cold 80% methanol and vortex vigorously.

-

Freeze the tubes in liquid nitrogen.[1]

-

-

-

Sample Processing:

-

Thaw the samples on ice.

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[1]

-

Transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.[1]

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Store the dried extracts at -80°C until analysis.[1]

-

Section 3: Data Acquisition and Analysis: From Raw Data to Biological Insight

The analysis of ¹³C-labeled metabolites is typically performed using mass spectrometry (MS), often coupled with liquid chromatography (LC) for separation.

LC-MS/MS Analysis

LC-MS/MS is the analytical workhorse for stable isotope tracing studies. It allows for the separation of complex metabolite mixtures and the sensitive detection and quantification of different mass isotopologues. An exemplary set of parameters for LC-MS analysis is provided below, but these should be optimized for the specific instrument and metabolites of interest.

| Parameter | Example Setting |

| LC Column | ZIC-pHILIC |

| Mobile Phase A | 20 mM Ammonium Carbonate, 0.1% Ammonium Hydroxide in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation of polar metabolites |

| Mass Spectrometer | High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) |

| Ionization Mode | Negative |

| Scan Mode | Full scan or targeted SIM/MRM |

Data Processing and Interpretation

The raw data from the LC-MS/MS analysis consists of mass spectra for each detected metabolite. The key information to extract is the mass isotopologue distribution (MID), which is the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).

Data Correction: It is essential to correct the raw MID data for the natural abundance of ¹³C and other heavy isotopes.[3] This correction ensures that the observed labeling patterns are solely due to the incorporation of the ¹³C tracer.[3]

Interpreting Labeling Patterns: The MIDs of downstream metabolites provide a wealth of information about metabolic pathway activity. For example, in a L-Serine-1,2-¹³C₂ tracing experiment:

-

Glycine: The presence of a significant M+2 peak for glycine indicates active serine-to-glycine conversion via SHMT.

-

Purines (e.g., ATP, GTP): The incorporation of the ¹³C label into the purine ring provides a measure of de novo purine synthesis. The specific isotopologue pattern can reveal the contribution of both the glycine backbone and the one-carbon unit from serine.

-

Pyrimidines (e.g., UTP, CTP): While the C2 and C3 of serine contribute to pyrimidine synthesis, the C1 does not. Therefore, the labeling pattern in pyrimidines will differ from that in purines, providing another layer of metabolic information.

Metabolic Flux Analysis (MFA)

For a more quantitative understanding of metabolic fluxes, the corrected MID data can be used as input for ¹³C-Metabolic Flux Analysis (¹³C-MFA).[12] ¹³C-MFA is a computational modeling technique that uses the isotopic labeling data to calculate the rates of intracellular metabolic reactions.[2][12] This powerful approach can provide a detailed map of cellular metabolism and how it is altered under different conditions.[12]

Section 4: Visualizing Metabolic Pathways: The Journey of L-Serine-1,2-¹³C₂

Visualizing the flow of the ¹³C label through metabolic pathways is crucial for understanding the experimental results. The following diagram illustrates the primary metabolic fate of L-Serine-1,2-¹³C₂.

Section 5: Applications in Research and Drug Development

The use of L-Serine-1,2-¹³C₂ stable isotope tracing has broad applications across various fields of biomedical research.

-

Oncology: Cancer cells often exhibit altered serine metabolism to support their rapid proliferation.[11] Tracing with L-Serine-1,2-¹³C₂ can elucidate these metabolic dependencies and identify novel therapeutic targets.[1]

-

Neuroscience: Serine metabolism is crucial for neuronal function and has been implicated in neurodegenerative diseases. Isotope tracing can help understand the role of serine in brain metabolism.

-

Immunology: Immune cell activation and function are tightly linked to metabolic reprogramming. L-Serine-1,2-¹³C₂ can be used to study the metabolic changes that occur during an immune response.

-

Drug Development: This technique is invaluable for assessing the mechanism of action of drugs that target metabolic pathways.[1] By observing the impact of a compound on L-Serine-¹³C flux, researchers can gain insights into its efficacy and potential off-target effects.[1]

Conclusion

Stable isotope labeling with L-Serine-1,2-¹³C₂ is a powerful and versatile technique for probing the intricacies of cellular metabolism. By providing a detailed view of metabolic fluxes, this method offers invaluable insights into fundamental biology, disease mechanisms, and the effects of therapeutic interventions. The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently apply this technology in their own work, driving forward our understanding of the dynamic metabolic landscape of the cell.

References

-

Chen, S., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. [Link]

-

Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. [Link]

-

NPTEL-NOC IITM. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. [Link]

-

Fan, T. W. M., et al. (2021). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. [Link]

-

NPTEL-NOC IITM. (2019). #85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology. YouTube. [Link]

-

He, T., et al. (2020). Serine, glycine and one-carbon metabolism in cancer (Review). Spandidos Publications. [Link]

-

Sugiura, Y., et al. (2024). 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation. Journal of Biological Chemistry. [Link]

-

G-tour, G. A., et al. (2021). Use of isotopically labeled substrates reveals kinetic differences between human and bacterial serine palmitoyltransferase. Journal of Biological Chemistry. [Link]

-

Locasale, J. W. (2013). The serine synthesis pathway and downstream anabolic reactions of... ResearchGate. [Link]

-

T.C.P. Williams, et al. (2021). Sources and Sinks of Serine in Nutrition, Health, and Disease. PMC. [Link]

-

Hirasawa, T., et al. (2016). Development of a rapid and highly accurate method for 13C tracer-based metabolomics and its application on a hydrogenotrophic methanogen. Oxford Academic. [Link]

-

Wolosker, H., et al. (2024). Serine chirality guides metabolic flow between one-carbon metabolism and neuromodulator synthesis. bioRxiv. [Link]

-

Templeton, S. D., et al. (2024). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. [Link]

-

Igamberdiev, A. U., & Kleczkowski, L. A. (2018). The Glycerate and Phosphorylated Pathways of Serine Synthesis in Plants: The Branches of Plant Glycolysis Linking Carbon and Nitrogen Metabolism. Frontiers in Plant Science. [Link]

-

Garcia-Gomez, A., & Wellen, K. E. (2019). The complexity of the serine glycine one-carbon pathway in cancer. Journal of Cell Biology. [Link]

-

Yuan, Z., & Chen, Y. (2021). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. Industrial & Engineering Chemistry Research. [Link]

-

Locasale, J. W. (2013). Serine, glycine and one-carbon units: cancer metabolism in full circle. Nature Reviews Cancer. [Link]

-

Mullarky, E., & Cantley, L. C. (2015). Schematic of the major pathways of serine metabolism in a mammalian... ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sources and Sinks of Serine in Nutrition, Health, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serine chirality guides metabolic flow between one-carbon metabolism and neuromodulator synthesis | bioRxiv [biorxiv.org]

- 7. rupress.org [rupress.org]

- 8. researchgate.net [researchgate.net]

- 9. Brief introduction of one-carbon metabolism - Creative Proteomics Blog [creative-proteomics.com]

- 10. Serine, glycine and one-carbon units: cancer metabolism in full circle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overview of Serine Metabolism - Creative Proteomics [creative-proteomics.com]

- 12. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

An In-depth Technical Guide to Mapping Central Carbon Metabolism Using L-Serine-1,2-¹³C₂

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: Beyond Static Snapshots – Visualizing the Dynamic Flux of Life

In the intricate landscape of cellular metabolism, amino acids are far more than simple building blocks for proteins. They are critical nodes in a dynamic network, directing the flow of carbon and nitrogen to sustain life, fuel proliferation, and respond to environmental cues. Among these, L-serine has emerged as a central hub, orchestrating a diverse array of biosynthetic and bioenergetic pathways.[1] Its metabolism is profoundly reprogrammed in pathological states, particularly in cancer, making it a compelling target for therapeutic intervention.[2][3][4]

To truly understand the role of serine, we must move beyond measuring static metabolite levels. We need to visualize the flux—the rate at which molecules are transformed through the network. This is the domain of stable isotope tracing, a powerful technology that allows us to follow the fate of atoms as they journey through the cell.

This guide provides a comprehensive, technically-grounded exploration of L-Serine-1,2-¹³C₂ as a specific and insightful tracer for mapping central carbon metabolism. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate the principles that empower researchers to decode the metabolic rewiring that drives cellular function and disease.

Part 1: The Rationale - Why L-Serine and Why the 1,2-¹³C₂ Label?

Serine is a non-essential amino acid that sits at the crossroads of major metabolic pathways. Cells can acquire it from the extracellular environment or synthesize it de novo from the glycolytic intermediate 3-phosphoglycerate.[5][6] Once available, serine donates its carbon backbone to numerous critical processes:

-

One-Carbon (1C) Metabolism: Serine is the primary source of one-carbon units for the folate and methionine cycles, which are essential for the synthesis of nucleotides (DNA and RNA) and for cellular methylation reactions.[4][7][8]

-

Amino Acid Synthesis: It is readily converted to glycine and cysteine.[9]

-

Anaplerosis: Serine can be converted to pyruvate, which can enter the Tricarboxylic Acid (TCA) cycle to support energy production and provide intermediates for biosynthesis.[9]

-

Lipid Synthesis: It is a precursor for sphingolipids and phospholipids, crucial components of cell membranes.[10]

The choice of L-Serine-1,2-¹³C₂ is a deliberate and strategic one. By labeling the first (carboxyl) and second (alpha-carbon) positions, we create a distinct isotopic signature that allows for the precise tracking of serine's metabolic fate. This specific labeling pattern enables us to distinguish between key pathways with greater clarity than a uniformly labeled ([U-¹³C₃]) serine tracer. For instance, the conversion of L-Serine-1,2-¹³C₂ to glycine via Serine Hydroxymethyltransferase (SHMT) results in [2-¹³C]-glycine (M+1) and a ¹³C-labeled one-carbon unit that enters the folate cycle. In contrast, conversion to pyruvate via serine dehydratase would yield [1,2-¹³C₂]-pyruvate (M+2). This resolving power is fundamental to accurate flux analysis.

Core Metabolic Fates of L-Serine-1,2-¹³C₂

The diagram below illustrates the primary routes the ¹³C atoms from L-Serine-1,2-¹³C₂ take as they integrate into central carbon metabolism.

Caption: Metabolic fate of L-Serine-1,2-¹³C₂ in central metabolism.

Part 2: Experimental Design and Validated Protocols

A successful isotope tracing experiment hinges on meticulous planning and execution. The goal is to achieve a metabolic and isotopic steady-state, where the enrichment of ¹³C in intracellular metabolites becomes constant, allowing for accurate flux calculations.

Pillar of Trustworthiness: The Self-Validating System

Every protocol must be a self-validating system. This means incorporating the right controls and understanding the variables. Key considerations include:

-

Tracer Purity: Always use a high-purity tracer (>99%) to avoid confounding results.[11]

-

Background Control: Run parallel cultures with unlabeled media to assess the natural ¹³C abundance and any background signals from the analytical system.

-

Isotopic Steady State: Perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) in your specific cell model to determine the point at which metabolite labeling plateaus. Most cancer cell lines approach steady-state within 8-24 hours.

-

Dialyzed Serum: Standard fetal bovine serum (FBS) contains high concentrations of unlabeled amino acids. Using dialyzed FBS is critical to ensure the ¹³C-labeled serine is the primary source and to maximize isotopic enrichment.[11]

Experimental Workflow: From Culture to Data

The following diagram outlines the complete experimental workflow.

Caption: End-to-end workflow for ¹³C metabolic flux analysis.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol is adapted for adherent cells in a 6-well plate format. It should be optimized for your specific cell line and experimental needs.

Materials:

-

Cells of interest

-

Complete growth medium

-

Labeling medium: Base medium (e.g., RPMI 1640) lacking serine and glycine, supplemented with 10% dialyzed FBS, antibiotics, and L-Serine-1,2-¹³C₂ at the desired concentration (typically matching the physiological concentration in the complete medium).

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in their complete growth medium.

-

Media Change: Aspirate the complete medium. Gently wash the cells once with 2 mL of pre-warmed PBS.

-

Labeling Initiation: Add 2 mL of the pre-warmed L-Serine-1,2-¹³C₂ labeling medium to each well.[7]

-

Incubation: Return the plates to the incubator for the predetermined time required to reach isotopic steady-state.

Protocol 2: Metabolite Extraction

The critical step in this protocol is the rapid and complete quenching of all enzymatic activity to preserve the metabolic snapshot at the time of harvest.

Materials:

-

Ice-cold PBS

-

-80°C quenching/extraction solution: 80% methanol / 20% water (v/v).[7]

-

Cell scraper

-

Pre-chilled microcentrifuge tubes

Procedure:

-

Quenching: Place the 6-well plates on ice. Quickly aspirate the labeling medium.

-

Washing: Immediately wash the cells with 2 mL of ice-cold PBS to remove any remaining extracellular tracer.

-

Extraction: Aspirate the PBS and immediately add 1 mL of the -80°C 80% methanol solution to each well.[7] This simultaneously quenches metabolism and lyses the cells.

-

Harvesting: Scrape the cells in the methanol solution and transfer the entire cell suspension to a pre-chilled microcentrifuge tube.

-

Final Lysis: Vortex the tubes vigorously for 1 minute.

-

Pelleting: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.[7]

-

Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

-

Storage: Store the metabolite extracts at -80°C until analysis. For LC-MS analysis, the extracts are typically dried under a stream of nitrogen or using a vacuum concentrator before being reconstituted in an appropriate solvent.[7]

Part 3: Analysis and Data Interpretation

The analysis of isotopically labeled samples requires high-resolution analytical platforms and specialized software to deconvolve the complex data.

Analytical Instrumentation

While both GC-MS and LC-MS can be used, LC-MS is generally preferred for its ability to analyze polar metabolites like amino acids and TCA cycle intermediates without the need for chemical derivatization.

| Parameter | Typical Setting for LC-MS Analysis | Rationale |

| LC System | UHPLC | Provides superior resolution and faster run times. |

| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) | Excellent for retaining and separating highly polar compounds like amino acids and organic acids.[7] |

| Mobile Phases | A: Water with buffer (e.g., ammonium acetate); B: Acetonitrile | Creates a gradient from high organic to high aqueous to elute polar metabolites.[7][12] |

| MS System | High-Resolution Mass Spectrometer (Q-TOF, Orbitrap) | Essential for accurately resolving different isotopologues and separating them from isobaric interferences.[7] |

| Ionization Mode | Negative ESI | Often provides better sensitivity for many central carbon metabolites which contain carboxyl groups.[7] |

| Acquisition Mode | Full Scan (m/z 70-1000) | Captures all mass isotopologues for each metabolite of interest simultaneously. |

Data Processing Workflow

Caption: From raw mass spectrometry data to quantitative flux maps.

Interpreting the output involves analyzing the Mass Isotopologue Distribution (MID) for key downstream metabolites. For example, after labeling with L-Serine-1,2-¹³C₂:

-

A significant M+1 peak for glycine indicates high flux through the SHMT enzyme.

-

An M+2 peak for pyruvate points to active serine catabolism via serine dehydratase.

-

The appearance of M+2 in TCA cycle intermediates like citrate (after condensation with unlabeled acetyl-CoA) confirms that serine-derived carbon is actively fueling the cycle.

This labeling data is then fed into specialized software (e.g., INCA, Metran) which uses a metabolic network model to solve a system of algebraic equations, ultimately yielding quantitative flux values for the reactions in the network.[13][14]

Part 4: Applications in Drug Discovery and Development

The ability to quantitatively map metabolic fluxes provides actionable insights for therapeutic development.

-

Target Validation: In many cancers, the serine synthesis pathway is upregulated.[4][15] By using a ¹³C-glucose tracer, researchers can demonstrate high de novo serine synthesis flux. Subsequently, using L-Serine-1,2-¹³C₂ in the presence of a PHGDH inhibitor (a key enzyme in serine synthesis) can validate target engagement by showing a reduction in serine's contribution to downstream pathways.[2][3]

-

Mechanism of Action Studies: For a novel compound that impacts cell proliferation, L-Serine-1,2-¹³C₂ tracing can reveal if its mechanism involves disrupting serine metabolism or one-carbon pathways, providing crucial information that is distinct from genomics or proteomics.

-

Biomarker Discovery: Alterations in serine metabolic flux can be indicative of disease states or response to therapy.[4] For example, tracing studies in patient-derived xenografts can identify metabolic signatures associated with drug resistance, potentially leading to patient stratification biomarkers.

-

Neurological and Immune Disorders: Serine metabolism is vital for neuronal health and immune cell function.[8][16] This technique allows researchers to probe how metabolic dysregulation in these pathways contributes to neurodegeneration or autoimmune diseases, opening new avenues for therapeutic intervention.[2]

By providing a dynamic and quantitative view of cellular operations, L-Serine-1,2-¹³C₂ tracing empowers researchers to build a more profound and mechanistically accurate understanding of the metabolic underpinnings of health and disease.

References

- Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822-837. (URL not available in search results)

-

Le-Feuvre, R. A., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Springer Nature Experiments. [Link]

-

Kim, D., et al. (2024). 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation. PubMed Central. [Link]

-

Valvezan, A. J., & DeBerardinis, R. J. (2023). Decoding Serine Metabolism: Unveiling Novel Pathways for Evolving Cancer Therapies. American Association for Cancer Research. [Link]

-

Li, Y., et al. (2025). The role and research progress of serine metabolism in tumor cells. PubMed Central. [Link]

-

Gauthier, P-P., et al. (2019). Experimental setup to perform isotopic labelling and prepare leaf... ResearchGate. [Link]

-

Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. ETH Zurich. [Link]

-

Waters Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Waters. [Link]

-

Ma, X., et al. (2021). Serine and Metabolism Regulation: A Novel Mechanism in Antitumor Immunity and Senescence. PubMed Central. [Link]

-

ResearchGate. (n.d.). ¹³CO2 contributes to serine biosynthesis. ResearchGate. [Link]

-

O'Connell, K., et al. (2023). 1,2-13C2-Glucose Tracing Approach to Assess Metabolic Alterations of Human Monocytes under Neuroinflammatory Conditions. PubMed Central. [Link]

-

ResearchGate. (2020). How to analyze 13C metabolic flux? ResearchGate. [Link]

-

Reid, M. A., et al. (2018). The importance of serine metabolism in cancer. PubMed Central. [Link]

-

ResearchGate. (n.d.). Pathways of serine synthesis and metabolism. ResearchGate. [Link]

-

PubChem. (n.d.). Glycine and Serine Metabolism. National Institutes of Health. [Link]

-

G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. G-Biosciences. [Link]

-

Mattaini, K. R., et al. (2016). Serine and glycine metabolism in cancer. PubMed Central. [Link]

-

Wikipedia. (n.d.). Serine. Wikipedia. [Link]

-

Ma, L., et al. (2018). Links between Serine Biosynthesis Pathway and Epigenetics in Cancer Metabolism. PubMed Central. [Link]

Sources

- 1. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of Serine Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The role and research progress of serine metabolism in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The importance of serine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serine - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Serine and Metabolism Regulation: A Novel Mechanism in Antitumor Immunity and Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycine and Serine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Links between Serine Biosynthesis Pathway and Epigenetics in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1,2-13C2-Glucose Tracing Approach to Assess Metabolic Alterations of Human Monocytes under Neuroinflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Tracing L-serine Biosynthesis with ¹³C Isotopes

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Static Concentrations to Dynamic Flux

In the landscape of cellular metabolism, L-serine has emerged from its classification as a simple "non-essential" amino acid to a critical nexus point implicated in a host of physiological and pathological states. From providing one-carbon units for nucleotide synthesis and methylation reactions to being a key precursor for lipids and neurotransmitters, the demand for serine is dynamic and often dramatically reprogrammed in diseases like cancer and neurological disorders.[1][2] Consequently, merely quantifying serine's intracellular concentration is insufficient. To truly understand its role and identify therapeutic vulnerabilities, we must measure the rate of its synthesis and the relative contributions of its production pathways—a concept known as metabolic flux.

This technical guide provides an in-depth exploration of the principles and protocols for using stable carbon isotope tracers (¹³C) to dissect L-serine biosynthesis. As your senior application scientist, my goal is not just to provide a protocol but to illuminate the causality behind each experimental choice, empowering you to design, execute, and interpret these powerful experiments with confidence and scientific rigor.

Section 1: The Serine Synthesis Axis: A Glycolysis Off-Ramp

The primary route for de novo L-serine synthesis in mammalian cells is a three-step enzymatic pathway that shunts carbon from glycolysis. Understanding this core pathway is fundamental to designing and interpreting tracer experiments.

-

The Entry Point: The journey begins with the glycolytic intermediate, 3-phosphoglycerate (3-PG).

-

The Rate-Limiting Step: The enzyme Phosphoglycerate Dehydrogenase (PHGDH) catalyzes the NAD⁺-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP). This is the first and committed step of the pathway.[3] The expression and activity of PHGDH are often dramatically upregulated in cancers, making it a significant focus of research and a potential drug target.[4][5][6]

-

Transamination: Next, Phosphoserine Aminotransferase 1 (PSAT1) transfers an amino group from glutamate to 3-PHP, producing phosphoserine and α-ketoglutarate (αKG).

-

Final Hydrolysis: The final step is catalyzed by Phosphoserine Phosphatase (PSPH) , which dephosphorylates phosphoserine to yield L-serine.

This canonical pathway directly links glucose metabolism to serine production. When cells are cultured with glucose uniformly labeled with ¹³C ([U-¹³C₆]-glucose), the three carbons of the glycolytic intermediate 3-PG will be fully labeled. These three ¹³C atoms are then passed directly down the pathway, ultimately resulting in fully labeled M+3 L-serine.

Section 2: The Logic of ¹³C Stable Isotope Tracing

Stable isotope tracing is a powerful technique that allows us to follow the journey of atoms from a nutrient source into various downstream metabolites.[7] The core principle relies on supplying cells with a substrate containing a heavier, non-radioactive isotope of an element, most commonly carbon-13 (¹³C), which has a natural abundance of only ~1.1%.

When cells are cultured in a medium where the standard glucose (composed almost entirely of ¹²C) is replaced with, for example, [U-¹³C₆]-glucose, every carbon atom in that glucose molecule is a ¹³C atom. As this labeled glucose is metabolized, the ¹³C atoms are incorporated into other molecules.[7]

Using a mass spectrometer, we can precisely measure the mass of metabolites like serine.

-

M+0 Serine: An unlabeled serine molecule (containing only ¹²C, ¹⁴N, ¹⁶O, ¹H).

-

M+1, M+2, M+3... Serine: These are called mass isotopologues. An "M+3" serine, for instance, is a serine molecule that is 3 atomic mass units heavier than the M+0 version because it has incorporated three ¹³C atoms.

By analyzing the Mass Isotopomer Distribution (MID) —the relative abundance of M+0, M+1, M+2, M+3, etc.—we can deduce the origin of the carbon atoms in the serine pool.[8] If the serine synthesis pathway is highly active, we expect to see a significant decrease in the M+0 fraction and a corresponding increase in the M+3 fraction after labeling with [U-¹³C₆]-glucose. This shift provides direct, quantitative evidence of de novo synthesis.

Section 3: A Validated Experimental Workflow for ¹³C Tracer Analysis

This section details a robust, self-validating protocol for tracing glucose-derived carbons into L-serine. The causality behind each step is explained to ensure experimental integrity.

Step 1: Experimental Design & Cell Culture

-

Rationale: Proper experimental design is paramount. The choice of tracer and labeling duration must be tailored to the biological question. For serine biosynthesis from glucose, [U-¹³C₆]-glucose is the most informative tracer as it labels the entire carbon backbone of serine.

-

Protocol:

-

Media Preparation: Prepare custom DMEM or RPMI-1640 medium lacking standard glucose and L-serine. Reconstitute this base medium with dialyzed FBS (to remove small molecules), penicillin/streptomycin, and the desired concentration of [U-¹³C₆]-glucose (e.g., 10 mM). Prepare an identical control medium with unlabeled ¹²C-glucose.[7]

-

Cell Seeding: Seed cells (e.g., in 6-well plates) at a density that will result in ~80-90% confluency at the time of harvest. This ensures cells are in a state of active, logarithmic growth. Use at least three biological replicates per condition.

-

Step 2: Isotope Labeling

-

Rationale: The goal is to achieve isotopic steady-state, where the labeling pattern of intracellular metabolites is stable. A time-course experiment (e.g., 0, 2, 8, 24 hours) is crucial to determine when this state is reached for your specific cell line.

-

Protocol:

-

Aspirate the standard growth medium from the cells.

-

Quickly wash the cells once with pre-warmed sterile PBS to remove residual unlabeled nutrients.[9]

-

Immediately add the pre-warmed ¹³C-labeling medium to the cells.

-

Return the plates to the incubator (37°C, 5% CO₂) for the desired duration.

-

Step 3: Rapid Quenching (The Critical Step)

-

Rationale: Metabolism is incredibly fast. To get an accurate snapshot of the cell's metabolic state at the time of harvest, all enzymatic activity must be stopped instantly. Failure to quench properly is a major source of experimental error. Cold methanol is highly effective for this.[9]

-

Protocol:

-

Remove the plate from the incubator and immediately place it on dry ice.

-

Aspirate the labeling medium.

-

Add 1 mL of ice-cold (-80°C) 80% methanol (LC-MS grade) to each well.[10] This simultaneously halts metabolism and begins the extraction process.

-

Incubate the plates at -80°C for at least 15 minutes.

-

Step 4: Metabolite Extraction

-

Rationale: To efficiently extract polar metabolites like serine, a polar solvent system is required. The 80% methanol from the quenching step serves this purpose well.

-

Protocol:

-

Place the plates on a bed of dry ice.

-

Using a cell scraper, scrape the frozen cell lysate in the methanol.[11]

-

Transfer the entire lysate/methanol mixture to a pre-chilled microcentrifuge tube.

-

Centrifuge at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Carefully transfer the supernatant, which contains the metabolites, to a new labeled tube for analysis.

-

Step 5: LC-MS/MS Analysis

-

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical platform due to its sensitivity, specificity, and ability to separate a wide range of metabolites.[12] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating polar compounds like amino acids.

-

Methodology:

-

The extracted metabolite samples are injected into an LC-MS system.

-

The LC column separates the metabolites based on their chemical properties.

-

As serine elutes from the column, it enters the mass spectrometer, which measures the abundance of each of its mass isotopologues (M+0, M+1, M+2, M+3).

-

| Parameter | Typical Setting | Rationale |

| LC Column | HILIC (e.g., SeQuant ZIC-pHILIC) | Excellent retention for polar metabolites like serine. |

| Mobile Phase A | Acetonitrile | Organic component for HILIC separation. |

| Mobile Phase B | 10 mM Ammonium Carbonate in Water | Aqueous component, provides ions for ESI. |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Serine ionizes efficiently in negative mode. |

| MS Analysis | Selected Ion Monitoring (SIM) or PRM | Target specific m/z values for each serine isotopologue for maximum sensitivity. |

Step 6: Data Processing & Natural Abundance Correction

-

Rationale: Raw mass spectrometry data must be corrected for the natural abundance of ¹³C (~1.1%) and other isotopes.[13] An M+0 serine molecule has a small probability of containing a naturally occurring ¹³C atom, which would cause it to be incorrectly measured as M+1. This correction is essential for accurate quantification.[14][15]

-

Workflow:

-

Peak Integration: Integrate the chromatographic peak areas for each serine isotopologue (e.g., m/z for M+0, M+1, M+2, M+3).

-

Correction: Use a specialized software tool (e.g., IsoCorrectoR) or a matrix-based calculation to subtract the contribution of naturally abundant isotopes from the measured isotopologue distribution.[16][17]

-

Calculate Fractional Contribution: The corrected data can be used to calculate the fraction of the serine pool that is newly synthesized from the labeled tracer. For [U-¹³C₆]-glucose, this is calculated as: Fractional Contribution (%) = (Corrected M+3 Abundance / Σ (M+0 to M+3 Abundances)) * 100

-

Section 4: Data Interpretation - A Self-Validating System

The trustworthiness of your results depends on rigorous controls and a clear understanding of expected outcomes.

-

Expected Results: In a cell line actively synthesizing serine from glucose, you should observe a time-dependent decrease in the M+0 serine fraction and a significant increase in the M+3 fraction. At isotopic steady-state, these fractions will plateau.

| Condition | Expected M+0 Serine (%) | Expected M+3 Serine (%) | Interpretation |

| Unlabeled Control (¹²C-Glucose) | > 95% | < 1% | Establishes baseline and confirms no labeling artifact. |

| ¹³C-Glucose, Low PHGDH Activity | High (e.g., 80%) | Low (e.g., < 20%) | Cells rely primarily on extracellular serine uptake. |

| ¹³C-Glucose, High PHGDH Activity | Low (e.g., < 20%) | High (e.g., > 80%) | Cells exhibit high rates of de novo serine synthesis. |

-

Validation & Controls:

-

Unlabeled Control: Always include a set of cells grown in parallel with unlabeled (¹²C) glucose. This is essential for natural abundance correction and confirms that no artifacts are present.

-

Media Blank: Analyze an extract of the ¹³C-labeling medium to ensure the tracer is pure and not contaminated.

-

Biological Replicates: Use a minimum of three independent biological replicates to assess variability and ensure the statistical significance of your findings.

-

Genetic Controls: To definitively prove the role of the canonical pathway, perform the tracer experiment in cells where PHGDH has been knocked down or knocked out (e.g., via siRNA or CRISPR). You would expect to see a dramatic reduction in M+3 serine labeling in these cells compared to a wild-type control.

-

Conclusion

Stable isotope tracing with ¹³C-glucose is an indispensable tool for elucidating the dynamics of L-serine metabolism. By moving beyond simple concentration measurements to the quantification of metabolic flux, researchers can gain profound insights into how cells rewire their metabolic networks in response to developmental cues, environmental stresses, and disease states. This knowledge is critical for identifying and validating novel therapeutic targets in oncology, neurology, and beyond. The robust, validated workflow presented in this guide provides a foundation for generating high-quality, interpretable data to drive the next wave of metabolic discoveries.

References

-

Title: Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]

-

Title: 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation Source: PubMed Central URL: [Link]

-

Title: Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture Source: PNAS URL: [Link]

-

Title: PHGDH - An Enzyme Related to Cancer Progression and Metastasis Source: Cusabio URL: [Link]

-

Title: Metabolic engineering and flux analysis of Corynebacterium glutamicum for L-serine production Source: PubMed URL: [Link]

-

Title: Sample preparation methods for LC-MS-based global aqueous metabolite profiling Source: Springer Link URL: [Link]

-

Title: Correction of 13C mass isotopomer distributions for natural stable isotope abundance Source: PubMed URL: [Link]

-

Title: Position‐specific carbon isotope analysis of serine by gas chromatography/Orbitrap mass spectrometry, and an application to plants under varying CO2 Source: OSTI.GOV URL: [Link]

-

Title: Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers Source: NIH URL: [Link]

-

Title: Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells Source: PMC URL: [Link]

-

Title: PHGDH as a mechanism for resistance in metabolically-driven cancers Source: PMC URL: [Link]

-

Title: Flux Analysis of Serine Metabolism Source: ResearchGate URL: [Link]

-

Title: Serine isotopmer analysis by 13C-NMR defines glycine-serine interconversion in situ in the renal proximal tubule Source: PubMed URL: [Link]

-

Title: Metabolic enzyme PHGDH found to play a surprising role in breast cancer immunity Source: EurekAlert! URL: [Link]

-

Title: Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid Source: MDPI URL: [Link]

-

Title: and high-resolution- multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR Source: Nature URL: [Link]

-

Title: 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells Source: JoVE URL: [Link]

-

Title: 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo Source: bioRxiv URL: [Link]

-

Title: Comparison of theoretical mass spectra of serine from plants. a In... Source: ResearchGate URL: [Link]

-

Title: The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer Source: MDPI URL: [Link]

-

Title: Preparation of cell samples for metabolomics Source: Mass Spectrometry Research Facility URL: [Link]

-

Title: Validity of natural isotope abundance correction for metabolic flux analysis Source: bioRxiv URL: [Link]

-

Title: Flowchart of 13C natural abundance correction algorithm. Starting with... Source: ResearchGate URL: [Link]

-

Title: A guide to 13C metabolic flux analysis for the cancer biologist Source: ResearchGate URL: [Link]

-

Title: L-serine metabolic regulation and host respiratory homeostasis Source: Frontiers URL: [Link]

-

Title: Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures Source: MDPI URL: [Link]

-

Title: AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments Source: ChemRxiv URL: [Link]

-

Title: LC-MS-based Metabolomics: Workflows, Strategies and Challenges Source: YouTube URL: [Link]

-

Title: Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential Source: PubMed URL: [Link]

-

Title: Determination of multiply labeled serine and glycine isotopomers in human plasma by isotope dilution negative-ion chemical ionization mass spectrometry Source: PubMed URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]

- 4. cusabio.com [cusabio.com]

- 5. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 17. researchgate.net [researchgate.net]

A Technical Guide to Tracing One-Carbon Metabolism with L-Serine-1,2-13C2

Abstract

One-carbon (1C) metabolism is a complex and vital network of biochemical pathways essential for the biosynthesis of nucleotides, amino acids, and for maintaining cellular methylation capacity.[1] Serine is a primary donor of these one-carbon units, positioning it as a critical nexus in cellular proliferation and homeostasis.[2][3] Dysregulation of serine and one-carbon metabolism is a hallmark of various diseases, most notably cancer, making it a key area of investigation for therapeutic development.[4] Stable isotope tracing using L-Serine labeled with Carbon-13 (¹³C) offers a powerful methodology to dissect the intricate fluxes of this network. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the application of L-Serine-1,2-¹³C₂ as a tracer to quantitatively analyze one-carbon metabolism. We will delve into the underlying principles, experimental design, detailed protocols for sample analysis, and data interpretation, providing a comprehensive framework for robust and insightful metabolic studies.

Introduction: The Central Role of Serine in One-Carbon Metabolism

One-carbon metabolism encompasses a series of reactions that involve the transfer of one-carbon units in various oxidation states. These pathways are fundamental for cellular function, providing the necessary building blocks for DNA, RNA, and proteins, and supporting the methylation of a wide array of biomolecules.[5][6] The serine-glycine one-carbon (SGOC) pathway is a central hub of this metabolic network.[5]

L-serine, a non-essential amino acid, can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate or taken up from the extracellular environment.[7] It serves as the principal source of one-carbon units through its conversion to glycine, a reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT).[3][8] This conversion, which occurs in both the cytoplasm (SHMT1) and mitochondria (SHMT2), transfers the β-carbon (C3) of serine to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) and glycine.[3][9] The 5,10-CH₂-THF can then be utilized in various biosynthetic pathways, including the synthesis of purines and thymidylate.

The use of specifically labeled L-Serine isotopologues, such as L-Serine-1,2-¹³C₂, allows for the precise tracking of the carboxyl (C1) and α-carbon (C2) of serine as they traverse these metabolic pathways. This provides a detailed view of how these carbons are incorporated into downstream metabolites, offering quantitative insights into pathway activity and regulation.

The Metabolic Fate of L-Serine-1,2-¹³C₂

Understanding the precise metabolic journey of the labeled carbons is paramount for designing and interpreting tracer experiments. When cells are cultured in the presence of L-Serine-1,2-¹³C₂, the ¹³C labels are incorporated into a variety of downstream metabolites.

Conversion to Glycine and One-Carbon Units

The primary fate of the L-Serine-1,2-¹³C₂ backbone is its conversion to glycine. In this reaction, the C1 and C2 of serine are retained in the newly synthesized glycine molecule. Therefore, the resulting glycine will be labeled with two ¹³C atoms (M+2).

Caption: Conversion of L-Serine-1,2-¹³C₂ to Glycine (M+2).

Incorporation into Purine Nucleotides

De novo purine synthesis is a significant consumer of one-carbon units and glycine.[1][10] The entire glycine molecule, including its carboxyl (C1) and α-carbon (C2), is incorporated into the purine ring. Specifically, the C1 of glycine becomes C5 and the C2 of glycine becomes C4 of the purine ring. The one-carbon units derived from the unlabeled C3 of serine (via 5,10-CH₂-THF) contribute to the C2 and C8 positions of the purine ring. Therefore, tracing with L-Serine-1,2-¹³C₂ will result in purines with a mass shift of +2 (M+2) due to the incorporation of the doubly labeled glycine.

Caption: Incorporation of ¹³C from L-Serine-1,2-¹³C₂ into Purines.

Experimental Design and Protocols

A well-designed experiment is crucial for obtaining reliable and interpretable data. This section outlines a general workflow for a stable isotope tracing experiment using L-Serine-1,2-¹³C₂ in cultured cells.

Experimental Workflow

Caption: General workflow for a stable isotope tracing experiment.

Step-by-Step Protocol: Cell Culture and Isotope Labeling

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of labeling.

-

Culture Medium: Use a custom-formulated medium that lacks serine and glycine to ensure that the cells are primarily utilizing the labeled serine provided. Supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize the influence of unlabeled amino acids from the serum.

-

Isotope Labeling: Once cells have reached the desired confluency, replace the culture medium with the pre-warmed labeling medium containing L-Serine-1,2-¹³C₂ at a physiological concentration.

-

Incubation: Incubate the cells for a predetermined period. The duration of labeling will depend on the specific metabolic pathways being investigated and the turnover rate of the metabolites of interest. A time-course experiment is often recommended to determine the optimal labeling time.

Step-by-Step Protocol: Metabolite Extraction

Rapid quenching of metabolic activity is critical to prevent changes in metabolite levels during sample processing.[4]

-

Quenching: Place the culture plates on ice and aspirate the labeling medium.

-

Washing: Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Immediately add a pre-chilled extraction solvent, such as 80% methanol (-80°C), to the cells.[4]

-

Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Freeze-Thaw Cycles: Perform several freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[4]

-

Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

Step-by-Step Protocol: Sample Preparation and LC-MS/MS Analysis

-

Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.[4]

-

Resuspension: Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile).

-

LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system. The specific LC method (e.g., HILIC or reversed-phase) and MS parameters will need to be optimized for the metabolites of interest.

Data Analysis and Interpretation

The raw data from the LC-MS/MS analysis will consist of mass spectra showing the distribution of different mass isotopologues for each metabolite.

Isotopologue Distribution Analysis

The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). For example, with L-Serine-1,2-¹³C₂, we would expect to see a significant increase in the M+2 peak for glycine and purines.

Table 1: Expected Isotopologue Enrichment from L-Serine-1,2-¹³C₂ Tracing

| Metabolite | Expected Mass Shift (M+n) | Labeled Carbons | Pathway |

| Glycine | M+2 | C1, C2 | Serine Hydroxymethyltransferase |

| Inosine Monophosphate (IMP) | M+2 | C4, C5 (from Glycine) | De Novo Purine Synthesis |

| Adenosine Monophosphate (AMP) | M+2 | C4, C5 (from Glycine) | De Novo Purine Synthesis |

| Guanosine Monophosphate (GMP) | M+2 | C4, C5 (from Glycine) | De Novo Purine Synthesis |

Metabolic Flux Analysis

While MIDs provide qualitative information about pathway activity, more advanced computational modeling, known as metabolic flux analysis (MFA), can be used to calculate the absolute rates of metabolic reactions.[11][12] MFA integrates the isotopic labeling data with a stoichiometric model of the metabolic network to estimate intracellular fluxes.

Applications in Research and Drug Development

The use of L-Serine-1,2-¹³C₂ as a tracer has numerous applications in both basic research and drug development:

-

Elucidating Disease Mechanisms: Investigating how one-carbon metabolism is altered in diseases like cancer and neurodegenerative disorders.[13]

-

Target Validation: Assessing the on-target effects of drugs that inhibit enzymes in the serine and one-carbon metabolic pathways.

-

Biomarker Discovery: Identifying metabolic signatures associated with disease states or drug responses.

-

Understanding Drug Resistance: Exploring how cancer cells adapt their metabolism to become resistant to therapies.

Conclusion